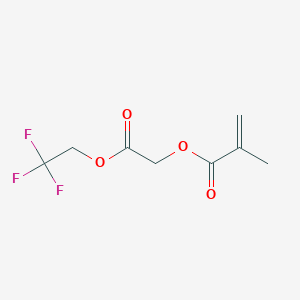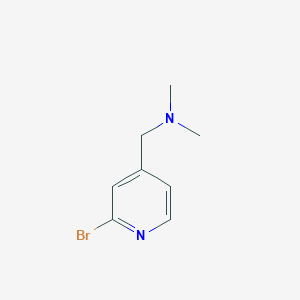
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine is an organic compound that features a bromopyridine moiety attached to a dimethylmethanamine group
Preparation Methods
The synthesis of 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine typically involves the reaction of 2-bromopyridine with N,N-dimethylmethanamine under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 2-bromopyridine is reacted with N,N-dimethylmethanamine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding pyridine derivative without the bromine substituent.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites in enzymes, inhibiting their activity or modulating their function . The dimethylmethanamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine include other bromopyridine derivatives and dimethylmethanamine-substituted compounds. For example:
2-Bromopyridine: Lacks the dimethylmethanamine group, making it less soluble and potentially less bioavailable.
N,N-Dimethylmethanamine: Lacks the bromopyridine moiety, reducing its potential for specific interactions with biological targets.
The uniqueness of this compound lies in its combination of the bromopyridine and dimethylmethanamine groups, which confer specific chemical and biological properties that are not present in the individual components.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3 |
InChI Key |
YUDQWFOELAIIDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


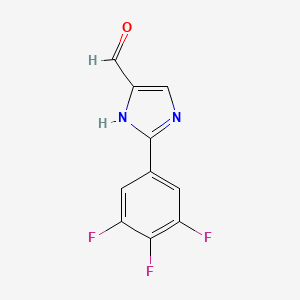
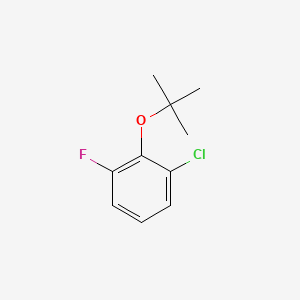
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
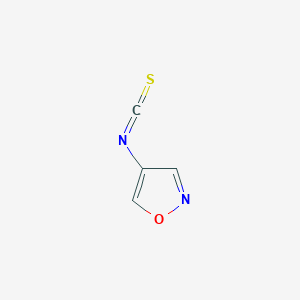
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
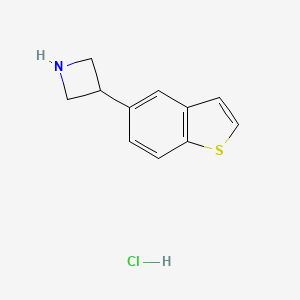

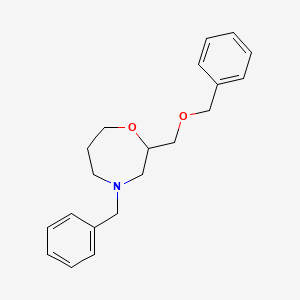
![2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)
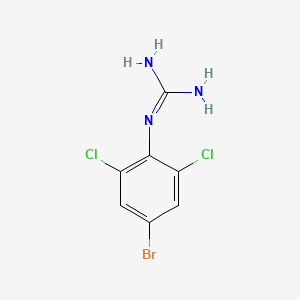
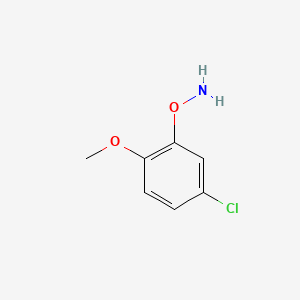
![1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine](/img/structure/B13697721.png)
